3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N,N-dimethylpropanamide

Description

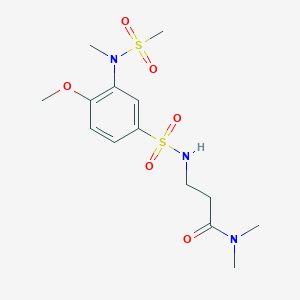

3-(4-Methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N,N-dimethylpropanamide is a structurally complex sulfonamide derivative featuring multiple functional groups:

- Sulfonamide linkages: Two sulfonamide moieties, one of which is substituted with an N-methylmethylsulfonamido group.

- Methoxy group: A 4-methoxy substituent on the phenyl ring.

- Propanamide backbone: Terminated with N,N-dimethyl groups.

Its synthesis likely involves coupling reactions similar to those documented for analogous compounds (e.g., HBTU-mediated amidation or Suzuki cross-coupling) .

Properties

IUPAC Name |

3-[[4-methoxy-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N,N-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O6S2/c1-16(2)14(18)8-9-15-25(21,22)11-6-7-13(23-4)12(10-11)17(3)24(5,19)20/h6-7,10,15H,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZYELOLEQGAPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCNS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N,N-dimethylpropanamide involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial production methods for this compound are not widely documented, but they likely involve large-scale chemical synthesis techniques that ensure consistency and efficiency. These methods may include the use of automated reactors and stringent quality control measures to produce the compound in bulk.

Chemical Reactions Analysis

3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N,N-dimethylpropanamide has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to changes in cellular functions and processes, which may result in therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Melting Points: Target Compound: Not reported; comparable sulfonamides exhibit high melting points (e.g., 213–214°C in , –255°C in ). 3-(2-Aminophenyl)-N,N-dimethylpropanamide: Predicted boiling point 361.1°C .

- Solubility : Sulfonamides generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but poor aqueous solubility due to hydrophobic substituents .

Key Research Findings and Implications

Structural Complexity vs. Synthetic Accessibility : The target compound’s dual sulfonamides and N-methylmethylsulfonamido group introduce synthetic challenges compared to simpler analogs (e.g., oxalamide derivatives in ). However, advances in coupling reagents (e.g., HBTU) enable efficient assembly .

Substituent Effects :

- Methoxy groups enhance solubility and metabolic stability compared to halogens (e.g., chloro in ).

- N-Methylmethylsulfonamido may improve pharmacokinetics by reducing renal clearance, a common issue with sulfonamides .

Biological Potential: While direct data are lacking, structural analogs with pyrimidine/pyrazole cores () or isoxazole linkages () demonstrate that such compounds are viable leads for drug discovery.

Biological Activity

The compound 3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N,N-dimethylpropanamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H22N2O7S2

- Molecular Weight : 394.46 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

-

Antiviral Activity :

- Derivatives of sulfonamides have shown broad-spectrum antiviral effects. For instance, related compounds have been noted for their ability to inhibit the replication of viruses such as HBV, HIV-1, and HCV by modulating intracellular levels of antiviral proteins like APOBEC3G (A3G) .

- The mechanism may involve the enhancement of A3G levels, which plays a critical role in restricting viral replication through deaminase-dependent and independent pathways.

-

Anticancer Potential :

- Some studies suggest that sulfonamide derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The exact pathways involved require further investigation but may include the inhibition of key enzymes involved in cell proliferation.

Pharmacological Effects

The compound exhibits several pharmacological effects that are crucial for its therapeutic potential:

- Cytotoxicity : In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .

- Toxicity Profile : Preliminary toxicity assessments indicate that the compound has a favorable safety profile, with LD50 values suggesting low acute toxicity in animal models .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(4-methoxy-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N,N-dimethylpropanamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling sulfonamide intermediates with appropriate alkylating agents. For example, sulfonamides can be activated using coupling reagents like HBTU in the presence of a base (e.g., triethylamine) to form amide bonds . Temperature control (e.g., 140°C for optimal cyclization) and solvent selection (e.g., DMF or dichloromethane) are critical for yield optimization .

- Analytical Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using HPLC (>95%) and NMR spectroscopy .

Q. How should researchers characterize the structural integrity of this compound?

- Techniques :

- 1H/13C-NMR : Assign peaks for methoxy (δ ~3.8 ppm), sulfonamide (δ ~7.9 ppm), and dimethylamide groups (δ ~2.9–3.1 ppm) .

- FTIR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and rule out byproducts .

Q. What are the key physicochemical properties to consider for storage and handling?

- Stability : Store under inert gas (argon) at −20°C to prevent hydrolysis of sulfonamide groups .

- Solubility : Test in DMSO (≥50 mg/mL) for biological assays; aqueous solubility can be enhanced via co-solvents (e.g., PEG-400) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Approach :

- Dose-Response Analysis : Perform IC50/EC50 assays in triplicate to account for variability in enzyme inhibition or receptor binding .

- Structural Analog Comparison : Benchmark against derivatives (e.g., fluorophenyl or nitro-substituted analogs) to identify substituent effects on activity .

- Meta-Analysis : Cross-reference published datasets (e.g., PubChem BioAssay) to validate target specificity .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

- Methods :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like dihydropteroate synthase (binding affinity < −8 kcal/mol) .

- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ) with bioactivity to guide structural optimization .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

Q. How can synthetic challenges (e.g., low yields in sulfonamide coupling) be systematically addressed?

- Optimization Strategies :

- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura couplings to improve aryl-sulfonamide bond formation .

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during multi-step synthesis .

- Workflow Automation : Implement flow chemistry for precise control of reaction time and temperature .

Methodological Considerations

Q. What in vitro assays are most suitable for evaluating its pharmacokinetic profile?

- Assays :

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu > 5% for drug-likeness) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Q. How can researchers validate target engagement in cellular models?

- Protocols :

- Knockdown/CRISPR : Silence putative targets (e.g., enzymes in folate pathways) and assess compound efficacy .

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.